molecular formula C19H13Cl2FN4OS B2373226 N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide CAS No. 1172266-53-3

N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2373226
CAS No.: 1172266-53-3
M. Wt: 435.3
InChI Key: WWDYVNAZMTUOAB-UHFFFAOYSA-N
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Description

“N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide” is a chemical compound. It contains a pyrazole ring, which is a five-membered heterocycle with three carbon atoms and two nitrogen atoms . The compound also contains a thiazole ring, which is another five-membered heterocycle, this time containing sulfur and nitrogen .


Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions . For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield intermediate compounds . These intermediates can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

Pyrazole derivatives are known for their diverse chemical reactivity. They can undergo donor–acceptor, nucleophilic, and oxidation reactions . The presence of the pyrazole and thiazole rings in the molecule provides many reactive positions where these reactions can take place.

Scientific Research Applications

Medicinal Chemistry Applications

"N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dichloro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide" and its derivatives have been explored for their potential as medicinal agents. The synthesis of thiazole-aminopiperidine hybrid analogues has demonstrated promising activity against Mycobacterium tuberculosis, with specific compounds showing significant inhibition of the bacterial DNA gyrase and GyrB ATPase, highlighting their potential as antituberculosis agents (V. U. Jeankumar et al., 2013). Furthermore, the synthesis and evaluation of fluorobenzothiazole comprising sulphonamido pyrazole analogs have been targeted for their antidiabetic properties, indicating a broad spectrum of therapeutic applications for these compounds (S. T., N. Chaubey, 2022).

Heterocyclic Compound Synthesis

Research in the synthesis of heterocyclic compounds using derivatives of "this compound" has been prolific. Studies have demonstrated the formation of various heterocyclic frameworks, including pyrazoles, pyrazolopyrimidines, and pyrazolopyridines, which are crucial in developing new pharmaceuticals and materials (R. Mohareb et al., 2004). These synthetic approaches offer pathways to novel compounds with potential biological and photophysical applications.

Development of Novel Therapeutic Agents

Several studies have focused on developing novel therapeutic agents based on the chemical framework of "this compound." For instance, the synthesis of benzamide-based 5-aminopyrazoles has shown remarkable activity against avian influenza virus H5N1, suggesting these compounds as potential antiviral agents (A. Hebishy et al., 2020). Additionally, pyrazolo[3,4-d]pyrimidine and pyrazole derivatives have been synthesized and evaluated for their anti-tumor properties, offering insights into new cancer therapeutics (I. Nassar et al., 2015).

Properties

IUPAC Name

2,5-dichloro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2FN4OS/c20-12-5-6-14(21)13(11-12)18(27)26(10-9-25-8-2-7-23-25)19-24-17-15(22)3-1-4-16(17)28-19/h1-8,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDYVNAZMTUOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)N(CCN3C=CC=N3)C(=O)C4=C(C=CC(=C4)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2FN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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